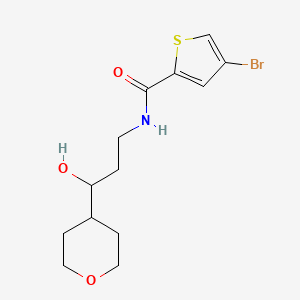
4-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)thiophene-2-carboxamide” is an organic compound containing several functional groups. These include a bromine atom, a hydroxyl group, a tetrahydropyran ring, a propyl chain, a thiophene ring, and a carboxamide group. Each of these functional groups contributes to the overall properties and reactivity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrahydropyran ring could potentially be synthesized through a process like the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . The bromine atom could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydropyran ring and the thiophene ring would add complexity to the structure. The bromine atom, being a halogen, would likely be bonded to one of the carbon atoms in the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom could potentially be replaced in a substitution reaction. The hydroxyl group and the carboxamide group could participate in various reactions involving the formation or breaking of O-H or N-H bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point. The presence of a hydroxyl group could make it capable of forming hydrogen bonds, which could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Characterization
The compound 4-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)thiophene-2-carboxamide is related to a class of chemicals that have been explored for various synthetic and chemical properties. For instance, the synthesis of related compounds involves practical methodologies, such as the Suzuki−Miyaura reaction, which is utilized to create orally active CCR5 antagonists, showcasing the compound's relevance in medicinal chemistry and drug synthesis (Ikemoto et al., 2005). Additionally, compounds within this chemical family have been synthesized via various catalytic approaches, demonstrating their structural diversity and potential application in understanding chemical reactivity and designing new molecules (Kanwal et al., 2022).
Electronic and Optical Properties
Research on related thiophene derivatives includes the exploration of their electronic and nonlinear optical properties through density functional theory (DFT) calculations. Studies such as those by Ahmad et al. (2021) focus on understanding the electronic structure of these compounds, which can have implications for their use in electronic devices, sensors, and other applications where electronic delocalization and optical properties are critical (Ahmad et al., 2021).
Chemical Reactivity and Stability
The chemical reactivity and stability of such compounds are significant for their potential applications in synthesis and material science. For example, the tetrahydropyranyl protecting group has been examined for its utility in synthetic chemistry, indicating the importance of protecting groups in complex molecule synthesis (Horning et al., 1970). Moreover, the study by Meghdadi et al. (2012) on the synthesis of amide-thioethers highlights the relevance of these compounds in ligand design and coordination chemistry, potentially leading to applications in catalysis and material science (Meghdadi et al., 2012).
Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body. If it were a reactant in a chemical reaction, its mechanism of action would depend on the other reactants and the conditions of the reaction .
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials. If it has potential as a reactant in a chemical reaction, future research could focus on exploring this potential and optimizing the reaction conditions .
Propriétés
IUPAC Name |
4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c14-10-7-12(19-8-10)13(17)15-4-1-11(16)9-2-5-18-6-3-9/h7-9,11,16H,1-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFGXBCACHPAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC(=CS2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

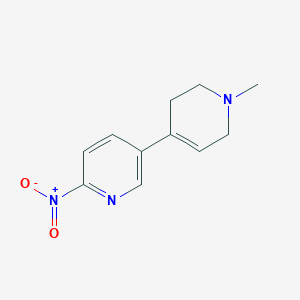

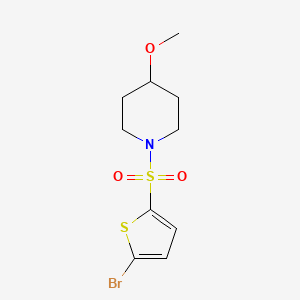
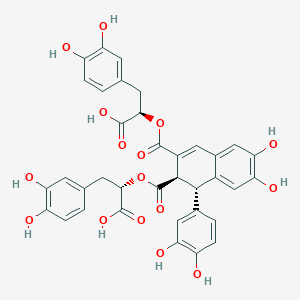
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate](/img/structure/B2861140.png)
![2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2861143.png)
![ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2861145.png)
![1-{[(6-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2861147.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2861149.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2861150.png)
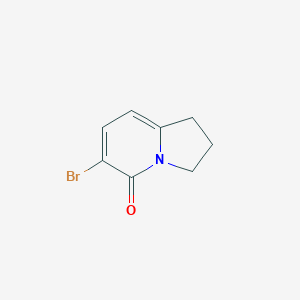
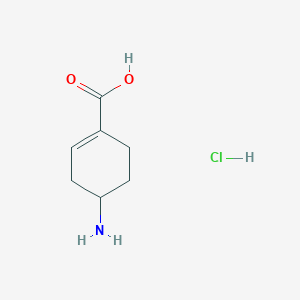
![5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid](/img/structure/B2861155.png)